Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

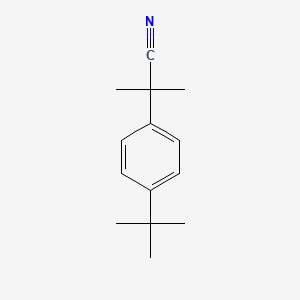

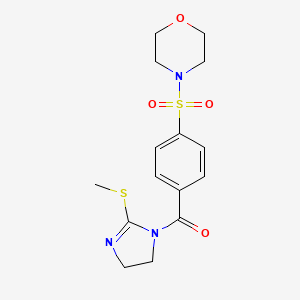

“Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromopyridinyl group, and a benzoate group . These groups could potentially influence the compound’s reactivity and biological activity.Applications De Recherche Scientifique

Electrochemical Behaviour in Aprotic Media

Studies have shown that compounds with structural similarities to Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate, such as dihydropyridines derived from NAD+ model compounds, exhibit distinct electrochemical behavior in aprotic media. This includes the ability to be oxidized and reduced in a single step, a feature that could have implications for their use in electrochemical applications and energy storage devices (Trazza, Andruzzi, & Carelli, 1982).

Synthesis and Spectroelectrochemical Characterisation

The synthesis and electrochemical characterization of derivatives, particularly those involving pyrrole and pyridine rings, have been extensively studied. For example, a magenta polypyrrole derivatised with Methyl Red azo dye shows enhanced electrochromic properties, indicating potential applications in electronic displays and pH sensors (Almeida et al., 2017).

Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions has been explored, leading to compounds with potential as chiral dopants for liquid crystals and displaying various biological activities. Such derivatives, including those with modifications on the pyridine ring, could offer new pathways for the development of materials with specific optical or biological properties (Ahmad et al., 2017).

Alkaloids Synthesis and Indolizines Derivation

Selective Oxidation with Molecular Oxygen

The development of catalytic systems for the selective oxidation of methyl aromatics using molecular oxygen has been achieved using pyridine derivatives. Such research highlights the potential for using these compounds in catalysis, particularly in environmentally friendly oxidation processes (Zhang et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 2-[3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4/c1-24-18(23)15-5-3-2-4-14(15)17(22)21-9-8-13(11-21)25-16-7-6-12(19)10-20-16/h2-7,10,13H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKJPLVCJVMUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)

![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)

![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)

![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)

![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)

![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)